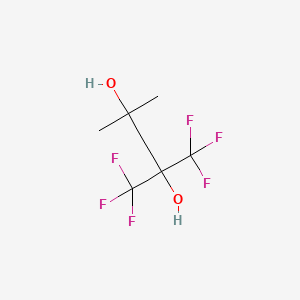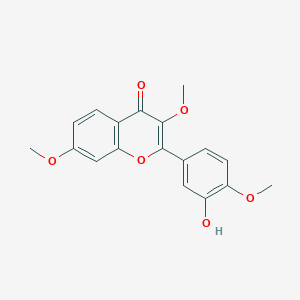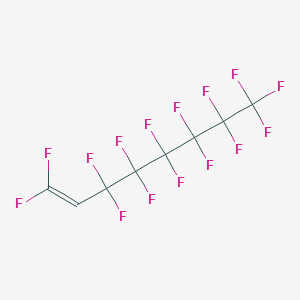![molecular formula C16H17NO2 B14342390 N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide CAS No. 93172-53-3](/img/structure/B14342390.png)
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a formamide group attached to a phenylethyl chain, which is further substituted with a methoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide typically involves the reaction of 4-methoxyphenylacetonitrile with benzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to formylation using formic acid or formic anhydride to yield the desired formamide compound. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-8 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Methoxyphenylacetic acid
Reduction: N-[2-(4-Methoxyphenyl)-1-phenylethyl]amine
Substitution: Various substituted phenylethyl derivatives
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenylethyl chain and methoxy group contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Methoxyphenyl)ethyl]formamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]acetamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]benzamide
Uniqueness
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the formamide moiety allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
93172-53-3 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)-1-phenylethyl]formamide |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-16(17-12-18)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
QFQXWVMPKRGMJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



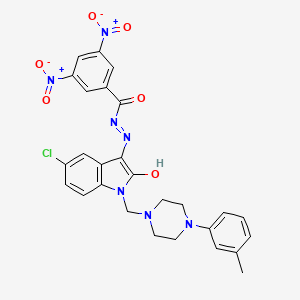

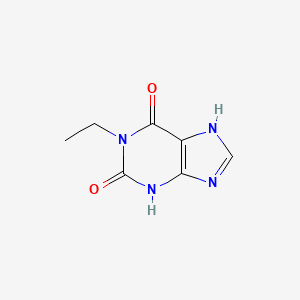

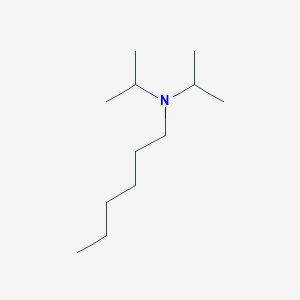



![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)

